N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Catalog No.
S12629017
CAS No.
M.F
C18H14N4O2
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acet...

Product Name

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

IUPAC Name

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c23-17(21-13-6-5-12-7-8-19-16(12)9-13)10-22-11-20-15-4-2-1-3-14(15)18(22)24/h1-9,11,19H,10H2,(H,21,23)

InChI Key

UUPVTOPOLOCQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound characterized by its complex structure, which integrates an indole moiety with a quinazoline derivative. Its molecular formula is C18H14N4O2C_{18}H_{14}N_{4}O_{2} and it has a molecular weight of 318.3 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.

Typical for amides and quinazolines. Key reactions include:

  • Nucleophilic Substitution: The carbonyl group of the acetamide can be attacked by nucleophiles, leading to the formation of substituted derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Condensation Reactions: The quinazoline moiety can participate in condensation reactions with various electrophiles, potentially modifying its biological activity.

Research indicates that N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits significant biological activities, particularly in anticancer research. It has been shown to interact with various cellular pathways involved in apoptosis and cell proliferation. The compound's structure suggests potential inhibitory effects on specific kinases or enzymes associated with cancer progression, although detailed mechanisms remain to be fully elucidated.

The synthesis of N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves several steps:

  • Formation of Indole Derivative: Starting from commercially available indole derivatives, functionalization at the 6-position can be achieved through electrophilic substitution.
  • Synthesis of Quinazoline: A precursor quinazoline can be synthesized via cyclization reactions involving anthranilic acid and appropriate carbonyl compounds.
  • Coupling Reaction: The final step involves coupling the indole derivative with the quinazoline using standard amide bond formation techniques, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling or similar methods.

Interaction studies have shown that this compound may bind to specific targets within cancer cells, influencing pathways related to cell survival and apoptosis. Techniques such as molecular docking studies and biochemical assays are often employed to elucidate these interactions. Preliminary findings suggest that it may act as a modulator of key proteins involved in cancer cell metabolism.

Several compounds share structural similarities with N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamideC19H15FN4O2C_{19}H_{15}FN_{4}O_{2}Contains a fluorinated quinazoline ring which may enhance bioactivity.
(Z)-N'-(2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazideC18H16N4O3C_{18}H_{16}N_{4}O_{3}Exhibits anticancer properties through different mechanisms involving procaspase activation.
2-Oxoindoline-based derivativesVariesThese derivatives often show significant cytotoxicity against various cancer cell lines, indicating a broad range of biological activities.

Uniqueness

The uniqueness of N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide lies in its specific combination of indole and quinazoline moieties, which may confer distinct pharmacological properties compared to other similar compounds. Its ability to modulate specific biological pathways related to cancer makes it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.11167570 g/mol

Monoisotopic Mass

318.11167570 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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